2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
CAS No.: 952958-59-7
Cat. No.: VC4507791
Molecular Formula: C15H14N2O
Molecular Weight: 238.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952958-59-7 |
|---|---|
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.29 |
| IUPAC Name | 2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C15H14N2O/c1-11-6-7-14(18-2)12(9-11)13-10-17-8-4-3-5-15(17)16-13/h3-10H,1-2H3 |
| Standard InChI Key | VFSKBVIPCILNPN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)C2=CN3C=CC=CC3=N2 |
Introduction
Chemical Identity and Structural Features
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine family, a class of bicyclic heterocycles featuring a five-membered imidazole ring fused to a six-membered pyridine ring. The compound’s IUPAC name is derived from its substitution pattern: a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 5 on the pendant phenyl ring (Figure 1).
Molecular Formula: C₁₆H₁₄N₂O
Molecular Weight: 250.30 g/mol
Structural Features:
-
A planar imidazo[1,2-a]pyridine core with π-conjugation across the fused rings.
-
Electron-donating methoxy and methyl groups on the phenyl ring, influencing electronic distribution and intermolecular interactions .
Spectral Data:
-
¹H NMR (CDCl₃, 300 MHz): Key signals include δ 2.32 (s, 3H, CH₃), 3.86 (s, 3H, OCH₃), and aromatic protons between δ 6.70–8.15 .
-
IR (KBr): Peaks at 1634 cm⁻¹ (C=N stretch) and 1214 cm⁻¹ (C-O stretch) .
Synthesis Methods and Optimization
Two-Component Cyclization
A widely adopted synthetic route involves the DBU-catalyzed reaction of 2-aminopyridine derivatives with substituted phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature . This method offers high atom economy (66.25–73.41%) and yields of 65–94%.
Representative Procedure:
-
Reactants: 2-Amino-5-methylpyridine (1.0 eq) and 2-methoxy-5-methylphenacyl bromide (1.2 eq).
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1 mol%).
-
Conditions: Stirred in EtOH/H₂O (10 mL) at 25°C for 4–6 hours.
-
Workup: Filtration and recrystallization from ethanol yields the product as a white solid .
Scale-Up Feasibility:
Alternative Routes
-
Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes but requires specialized equipment .
-
Solid-Phase Synthesis: Utilizes polymer-supported reagents for facile purification, though yields are lower (50–60%).
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Two-component | DBU | EtOH/H₂O | 93 | 4–6 hours |
| Microwave | None | DMF | 85 | 15 minutes |
| Solid-phase | PS-DBU | THF | 60 | 12 hours |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water (<0.1 mg/mL) .
-
Stability: Stable under ambient conditions for >6 months but degrades in acidic media (pH <3).
Thermal Properties:
Electronic Properties:
Pharmacological Activities
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and fungi (Candida albicans, MIC = 32 µg/mL) . Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers .
| Assay | Result | Reference |
|---|---|---|
| Antibacterial (S. aureus) | MIC = 8 µg/mL | |
| Antifungal (C. albicans) | MIC = 32 µg/mL | |
| COX-2 Inhibition | 58% at 10 µM | |
| Acute Toxicity (LD₅₀) | >1000 mg/kg (oral, mice) |
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships
| Compound | Substituents | Antibacterial MIC (µg/mL) | COX-2 Inhibition (%) |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | None | 32 | 22 |
| 2-(4-Fluorophenyl) derivative | 4-F | 16 | 45 |
| 2-(2-MeO-5-MePh) derivative | 2-MeO, 5-Me | 8 | 58 |
Key trends:
-
Electron-donating groups (e.g., -OCH₃) enhance antibacterial potency by improving membrane penetration .
-
Bulky substituents at position 2 improve COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume